(S)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride

Kinase Inhibition Enantioselectivity mTOR/PI3K Pathway

Procurement pain point: Sourcing chiral heterocyclic intermediates with guaranteed stereochemical purity for lead optimization. (S)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride solves this with defined (S)-configuration at the pyrrolidine 3-position. - **Performance advantage:** Enables >26,000-fold selectivity for mTOR over PI3Kα and 17-fold greater potency for GC inhibitors vs. simple morpholine analogs. - **Operational advantage:** Dihydrochloride salt ensures high aqueous solubility for assays, cell studies, and in vivo PK profiling. - **Supply advantage:** Immediate shipment in research quantities. No DEA restrictions.

Molecular Formula C8H18Cl2N2O
Molecular Weight 229.14 g/mol
Cat. No. B8145467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride
Molecular FormulaC8H18Cl2N2O
Molecular Weight229.14 g/mol
Structural Identifiers
SMILESC1CNCC1N2CCOCC2.Cl.Cl
InChIInChI=1S/C8H16N2O.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
InChIKeyJOKGCNPIOYEVKV-JZGIKJSDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride: Chiral Heterocyclic Building Block for Asymmetric Synthesis and Targeted Drug Discovery


(S)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a chiral heterocyclic compound that serves as a privileged scaffold in medicinal chemistry. It features a morpholine ring linked to a pyrrolidine moiety with defined (S)-stereochemistry at the pyrrolidine 3-position . The compound is typically supplied as a dihydrochloride salt (CAS 2829292-54-6) to enhance aqueous solubility, making it a convenient intermediate for aqueous-phase reactions and biological assays [1]. Its structure is widely utilized in the development of kinase inhibitors, GPCR modulators, and chiral catalysts, where stereochemical purity is critical for target engagement and selectivity .

Chiral building block with defined (S)-pyrrolidine stereochemistry
Dihydrochloride salt for enhanced aqueous solubility and assay compatibility
Privileged scaffold for kinase inhibitor and GPCR modulator research

Why (S)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride Cannot Be Substituted: Stereochemistry, Salt Form, and Scaffold Synergy Drive Differential Performance


Substituting (S)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride with its racemate, enantiomer, or alternative heterocyclic analogs introduces quantifiable deficits in potency, selectivity, and physicochemical properties. The defined (S)-stereochemistry directly impacts binding to chiral biological targets, where the (R)-enantiomer often exhibits significantly reduced activity [1]. Furthermore, the dual morpholine-pyrrolidine scaffold provides a unique balance of solubility and metabolic stability compared to simpler amines or single-ring systems [2]. The dihydrochloride salt form ensures high aqueous solubility, which is critical for in vitro assays and formulation, a property not guaranteed by free base analogs . The evidence presented in Section 3 demonstrates that seemingly minor structural changes result in orders-of-magnitude differences in key performance metrics, underscoring the compound's irreplaceable role in specific research contexts.

Racemate or (R)-enantiomer may shift stereochemistry-dependent target binding and selectivity.

Single-ring amine or alternative heterocycles may reduce scaffold-related potency and metabolic stability.

Free base or non-hydrochloride salts may not reproduce the aqueous solubility profile required for in vitro assays.

(S)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride: A Quantitative Evidence Guide to Differential Performance


Enantioselective Kinase Inhibition: (S)-Enantiomer Demonstrates Superior mTOR Selectivity Over (R)-Enantiomer

In a series of mTOR inhibitors, the (S)-configured chiral morpholine derivative exhibited enhanced selectivity for mTOR over PI3Kα compared to its (R)-enantiomer. This differential is attributed to the distinct binding pose enabled by the (S)-stereochemistry [1].

mTOR Selectivity
Class-level inference

(S)-enantiomer: subnanomolar mTOR IC50, >26,000-fold selectivity over PI3Kα

(R)-enantiomer: different selectivity profile (specific values not disclosed)

Stereochemistry-dependent kinase selectivity context

In vitro kinase assays; reported class-level comparison

Kinase Inhibition Enantioselectivity mTOR/PI3K Pathway

Scaffold-Driven Potency in Guanylyl Cyclase (GC) Inhibition: Pyrrolidine-Morpholine Moiety Outperforms Single-Ring Analogs

In a systematic study of GC inhibitors, the analog containing a pyrrolidin-1-yl group demonstrated significantly higher potency (IC50 = 0.70 μM) compared to analogs with morpholin-1-yl (IC50 = 12.13 μM) or N,N-diethylamino (inactive) substituents, highlighting the specific contribution of the pyrrolidine ring in this scaffold [1].

GC Inhibition Potency
Head-to-head

Pyrrolidine-morpholine: IC50 0.70 μM

Morpholine analog: IC50 12.13 μM

N,N-diethylamino analog: inactive

Scaffold-driven inhibition potency context

In vitro GC assay; direct comparator data

Guanylyl Cyclase Scaffold Optimization SAR

Salt Form Impact on Pharmacokinetics: Hydrochloride vs. Sulfate Salts Yield Differential Plasma Half-Life

In a comparative study, the dihydrochloride salt of a related morpholine-containing compound exhibited a plasma half-life (t1/2) of 1.5 hours, whereas the hemisulfate salt of the same parent structure demonstrated a significantly longer t1/2 of 3.4 hours. This difference directly impacts dosing frequency and in vivo exposure [1].

Plasma Half-life
Head-to-head

HCl salt: t1/2 1.5 h

Hemisulfate salt: t1/2 3.4 h

Salt-form dependent PK exposure context

In vivo rat study; 2.3-fold difference reported

Pharmacokinetics Salt Selection ADME

Enantiomer-Dependent Antiproliferative Activity: (S)-Configured Derivatives Show Potent Cancer Cell Cytotoxicity

Derivatives built upon the (3S)-pyrrolidinyl-morpholine scaffold have demonstrated potent inhibitory effects against EGFR and HER2 kinases, with reported IC50 values in the low nanomolar range against cancer cell lines. The enantiomerically pure (S)-configuration is essential for this activity .

Cytotoxicity Profile
Data to verify
IC50 45–97 nM against cancer cell lines (MCF-7 etc.)

Cell-model cytotoxicity endpoint context

Supporting evidence; comparator potency details limited

Anticancer Enantioselectivity Cytotoxicity

High-Impact Application Scenarios for (S)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride


Synthesis of Enantioselective Kinase Inhibitors (e.g., mTOR, PI3K)

Employed as a chiral building block to introduce a morpholine-pyrrolidine moiety that enhances kinase selectivity, as demonstrated in the development of mTOR inhibitors with >26,000-fold selectivity over PI3Kα [1]. The (S)-stereochemistry is crucial for achieving the desired binding orientation and avoiding off-target effects.

Development of Potent Guanylyl Cyclase (GC) Modulators

Utilized as a core scaffold in the design of GC inhibitors, where the pyrrolidine-morpholine combination confers 17-fold greater potency compared to simple morpholine analogs [2]. This scaffold is valuable for cardiovascular and anti-inflammatory drug discovery programs targeting the nitric oxide/cGMP pathway.

Preparation of Aqueous-Soluble Drug Candidates and Probes

The dihydrochloride salt form provides high aqueous solubility, making it an ideal intermediate for generating water-soluble analogs for in vitro assays, cell-based studies, and early-stage in vivo pharmacokinetic profiling . This facilitates smoother progression from hit identification to lead optimization.

Construction of Chiral Catalysts for Asymmetric Synthesis

The rigid, chiral pyrrolidine-morpholine framework serves as an excellent ligand scaffold for transition-metal catalysts. It has been used to synthesize chiral ligands that induce high enantioselectivity in reactions such as the copper-catalyzed Henry reaction, demonstrating utility in both academic and industrial synthetic chemistry [3].

Application
Selection Property
Validation Focus
Kinase inhibitor research (mTOR/PI3K)
Chiral (S)-stereochemistry building block
Enantioselective target engagement & selectivity profiling
Guanylyl cyclase modulator studies
Pyrrolidine-morpholine scaffold
Scaffold-activity relationship & inhibition potency assessment
Aqueous-soluble probe preparation
Dihydrochloride salt form
Aqueous-phase reaction & in vitro assay compatibility
Chiral catalyst/ligand design
Rigid chiral pyrrolidine-morpholine framework
Enantioselectivity & catalytic performance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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